![molecular formula C11H7ClN2 B2586762 2-chloro-9H-pyrido[2,3-b]indole CAS No. 26869-12-5](/img/structure/B2586762.png)

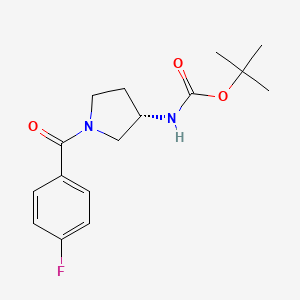

2-chloro-9H-pyrido[2,3-b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-9H-pyrido[2,3-b]indole” is a chemical compound . It is related to “2-Amino-9H-pyrido[2,3-b]indole”, also known as 2-amino-α-carboline, which is a mutagenic and carcinogenic heterocyclic amine present in foods cooked at high temperature and in cigarette smoke .

Synthesis Analysis

The synthesis of pyrido[2,3-b]indoles has been a topic of interest in recent years . A novel Fe-catalyzed protocol for the controllable synthesis of pyrido[2,3-b]indol-4-ones has been developed . Another synthesis method involves the use of 2,6-dibenzylidene cyclopentanone and adjacent aminophenyl acetonitrile .Molecular Structure Analysis

The molecular structure of “2-chloro-9H-pyrido[2,3-b]indole” is C11H7ClN2 . It is related to 9H-pyrido[2,3-b]indole, which has a molecular weight of 168.2 .Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis Techniques

- The synthesis of various derivatives of pyrido[2,3-b]indoles, including methods involving the use of CuI for catalyzing the synthesis of 9-phenyl-9H-pyrido[3,4-b]indoles, demonstrates the chemical versatility and potential applications of this compound in organic chemistry (Meesala et al., 2014).

- Efforts in facile synthesis techniques of fluorinated derivatives of pyrido[2,3-b]indoles indicate its potential application in the development of new chemical entities for various applications (Iaroshenko et al., 2009).

Applications in Biological Studies

- The study of the mutagenicity of amino-α-carbolines derived from pyrido[2,3-b]indoles showcases the compound's relevance in genetic and toxicological research (Yoshida et al., 1978).

- Research on the tobacco carcinogen 2-amino-9H-pyrido[2,3-b]indole highlights the importance of understanding the metabolism and genotoxic effects of related compounds, thereby underscoring its significance in pharmacological and toxicological studies (Turesky et al., 2012).

Role in Material Science and Engineering

- The development of host molecules such as 9-(6-(9H-carbazol-9-yl)pyridin-3-yl)-6-(9H-carbazol-9-yl)-9H-pyrido[2,3-b]indole for blue phosphorescent organic light-emitting diodes (PhOLEDs) illustrates the potential of pyrido[2,3-b]indole derivatives in advanced material science, particularly in the field of electronics and photonics (Cho et al., 2014).

Environmental and Health Impact Analysis

- Investigations into the formation of carcinogenic compounds in grilled or fried meat, where 2-amino-9H-pyrido[2,3-b]indole is prevalent, provide crucial insights into environmental and health risks associated with dietary exposure to such compounds (Pfau et al., 1997).

Propiedades

IUPAC Name |

2-chloro-9H-pyrido[2,3-b]indole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTJYGKCUULHIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-9H-pyrido[2,3-b]indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2586679.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2586682.png)

![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2586683.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2586689.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2586691.png)

![(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate](/img/structure/B2586692.png)

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2586693.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2586695.png)

![2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B2586696.png)

![N-Methyl-N-[1-(1-methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2586697.png)

![4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2586699.png)